molecular formula C19H26N4O3S2 B2922889 N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1428358-05-7

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2922889
M. Wt: 422.56
InChI Key: PCQUBMZNROCTAS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

1-Methylimidazole or N-methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Physical And Chemical Properties Analysis

1-Methylimidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Neurodegenerative Diseases

Research into sulfonamides incorporating triazine motifs has shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These properties are associated with therapeutic applications in diseases like Alzheimer's and Parkinson's. Compounds explored within these studies exhibit moderate to high inhibition potentials, suggesting a pathway for developing treatments for neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Antifungal Applications

A study on the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide provides insights into antifungal activities. Selected compounds from this research demonstrated good antifungal properties, indicating the potential for developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Another study investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, highlighting their potential for treating conditions like glaucoma, epilepsy, obesity, and cancer. The compounds showed low nanomolar activity against specific isozymes, suggesting their relevance in designing inhibitors for therapeutic use (Alafeefy et al., 2015).

Environmental and Biological Sensing

Research on the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols highlights the application of benzenesulfonamide derivatives in chemical, biological, and environmental sciences. This study demonstrates the potential of these compounds in developing highly sensitive and selective detection techniques for toxic and biologically active substances (Wang et al., 2012).

Safety And Hazards

1-Methylimidazole has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

N,N-dimethyl-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-21(2)28(25,26)17-6-4-16(5-7-17)18(24)23-11-8-15(9-12-23)14-27-19-20-10-13-22(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUBMZNROCTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide

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